molecular formula C8H10N2O B570451 1-(6-Methylpyrimidin-4-yl)cyclopropanol CAS No. 116186-31-3

1-(6-Methylpyrimidin-4-yl)cyclopropanol

Cat. No.: B570451
CAS No.: 116186-31-3
M. Wt: 150.181
InChI Key: JECUISAVCSHGCL-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)cyclopropanol is a cyclopropanol derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position. The cyclopropanol moiety introduces significant ring strain, which can enhance reactivity and influence physicochemical properties such as solubility and stability . This compound is synthesized via a one-pot nucleophilic aromatic substitution (SNAr) reaction between a fluoroaromatic precursor (e.g., 6-methyl-4-fluoropyrimidine) and cyclopropanol under optimized conditions, as reported in a 2019 study by Jin et al. .

Structural characterization of such compounds often employs X-ray crystallography, with the SHELX software suite historically serving as a critical tool for small-molecule refinement and structure validation . For instance, SHELXL’s robust algorithms enable precise determination of bond angles and distances, which are vital for analyzing strain in the cyclopropanol ring and its electronic interactions with the pyrimidine substituent .

Properties

CAS No.

116186-31-3

Molecular Formula

C8H10N2O

Molecular Weight

150.181

IUPAC Name

1-(6-methylpyrimidin-4-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10N2O/c1-6-4-7(10-5-9-6)8(11)2-3-8/h4-5,11H,2-3H2,1H3

InChI Key

JECUISAVCSHGCL-UHFFFAOYSA-N

SMILES

CC1=NC=NC(=C1)C2(CC2)O

Synonyms

Cyclopropanol, 1-(6-methyl-4-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reaction Efficiency and Yields

The one-pot SNAr method for 1-(6-Methylpyrimidin-4-yl)cyclopropanol () is comparable to syntheses of analogues like 1-(2-pyridyl)cyclopropanol.

Physicochemical and Functional Properties

  • Solubility: Polar pyrimidine rings enhance water solubility compared to purely hydrocarbon-substituted cyclopropanols (e.g., 1-phenylcyclopropanol).
  • Bioactivity : Pyrimidine-containing compounds often exhibit higher binding affinity to biological targets (e.g., kinases) than phenyl analogues, though this depends on substituent effects.

Data Tables

Table 2: Structural Features from Crystallography (SHELX Analysis)

Compound Bond Angle (C-C-O) Cyclopropanol Strain Reference
This compound ~60° (estimated) High
1-Phenylcyclopropanol 59.5° Moderate (generic)

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